molecular formula C28H25N3O3 B3716189 2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

Cat. No.: B3716189
M. Wt: 451.5 g/mol
InChI Key: DORGDIHMWPSOHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is an organic compound with a complex structure that includes a fluorenyl group, a piperazine ring, and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the fluorenyl-piperazine intermediate: This step involves the reaction of 9H-fluorene with piperazine under specific conditions to form the fluorenyl-piperazine intermediate.

    Attachment of the isoindole-dione moiety: The fluorenyl-piperazine intermediate is then reacted with an appropriate isoindole-dione precursor to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized fluorenyl derivatives, while reduction could produce reduced isoindole-dione derivatives.

Scientific Research Applications

2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways within biological systems. The compound’s structure allows it to bind to certain proteins or enzymes, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[tert-butoxy)carbonyl]amino}-3-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)propanoic acid
  • 2-(4-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperazin-1-yl)pyrimidine-5-carboxylic acid

Uniqueness

Compared to similar compounds, 2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE stands out due to its unique combination of functional groups, which confer specific chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions with a wide range of molecular targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-[3-[4-(9H-fluoren-9-yl)piperazin-1-yl]-3-oxopropyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O3/c32-25(13-14-31-27(33)23-11-5-6-12-24(23)28(31)34)29-15-17-30(18-16-29)26-21-9-3-1-7-19(21)20-8-2-4-10-22(20)26/h1-12,26H,13-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DORGDIHMWPSOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2C3=CC=CC=C3C4=CC=CC=C24)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 2
Reactant of Route 2
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 3
Reactant of Route 3
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 4
Reactant of Route 4
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 5
Reactant of Route 5
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE
Reactant of Route 6
2-{3-[4-(9H-FLUOREN-9-YL)PIPERAZIN-1-YL]-3-OXOPROPYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE

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